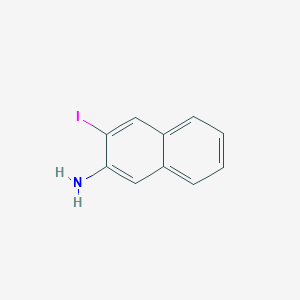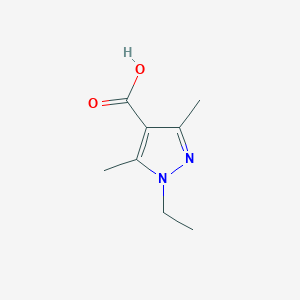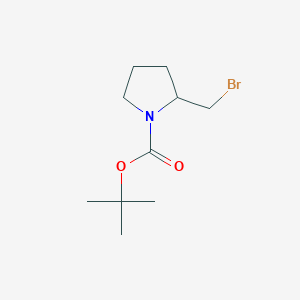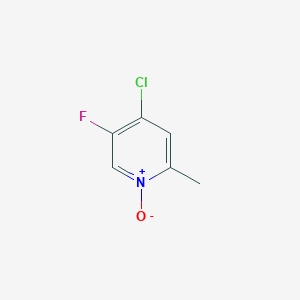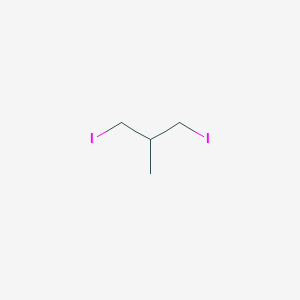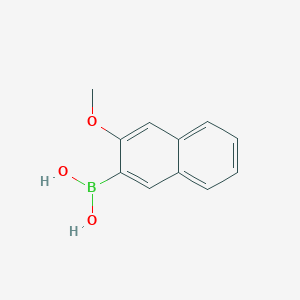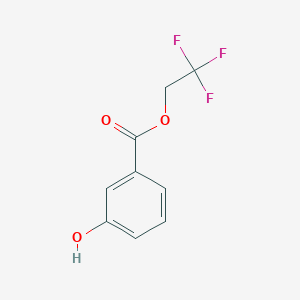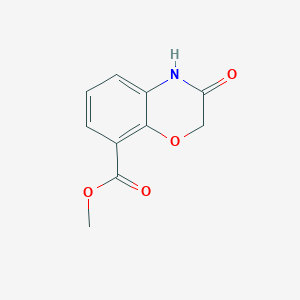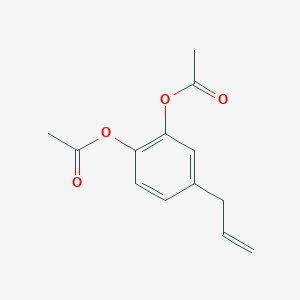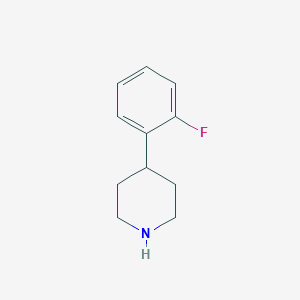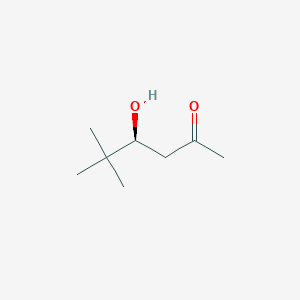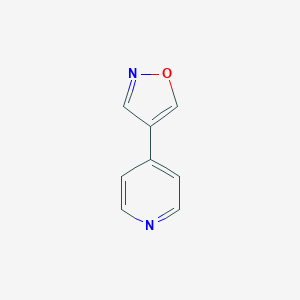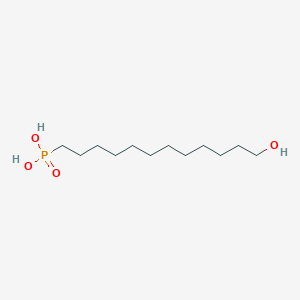
12-Hydroxydodecylphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Hydroxydodecylphosphonic acid (12-HPA) is a phosphonic acid derivative that has gained attention in recent years due to its unique properties and potential applications in various fields, including material science, nanotechnology, and biomedicine. This compound is a long-chain amphiphilic molecule with a hydrophilic phosphonic acid head and a hydrophobic alkyl tail, which makes it a versatile building block for the design of functional materials and surfaces. In
作用机制
The mechanism of action of 12-Hydroxydodecylphosphonic acid is based on its ability to interact with biological membranes, such as cell membranes or lipid bilayers, due to its amphiphilic nature. The hydrophilic head of 12-Hydroxydodecylphosphonic acid can form hydrogen bonds with the polar head groups of the phospholipids, while the hydrophobic tail can insert into the lipid bilayer, disrupting its structure and permeability. This leads to the leakage of intracellular contents and eventually cell death. Moreover, 12-Hydroxydodecylphosphonic acid can also interact with membrane proteins, such as ion channels or receptors, affecting their function and activity.
生化和生理效应
The biochemical and physiological effects of 12-Hydroxydodecylphosphonic acid depend on its concentration, exposure time, and target cells or tissues. At low concentrations, 12-Hydroxydodecylphosphonic acid can induce cell proliferation and differentiation, as well as modulate the expression of various genes and proteins involved in cell signaling and metabolism. However, at high concentrations, 12-Hydroxydodecylphosphonic acid can cause cytotoxicity and apoptosis, as well as disrupt the normal function of organs and tissues, such as the liver or the kidney. Moreover, 12-Hydroxydodecylphosphonic acid can also affect the immune system, by modulating the activity of immune cells, such as macrophages or T cells.
实验室实验的优点和局限性
The advantages of using 12-Hydroxydodecylphosphonic acid in lab experiments include its easy synthesis, high purity, and versatile self-assembly behavior. Moreover, 12-Hydroxydodecylphosphonic acid can be easily modified by introducing functional groups or changing the length of the alkyl chain, allowing for the fine-tuning of its properties. However, the limitations of using 12-Hydroxydodecylphosphonic acid include its toxicity and potential environmental impact, as well as the lack of standardization in its use and characterization.
未来方向
The future directions of 12-Hydroxydodecylphosphonic acid research include the development of new applications in biomedicine, such as drug delivery, antimicrobial agents, and biosensors. Moreover, the study of the interaction between 12-Hydroxydodecylphosphonic acid and biological membranes or proteins can provide insights into the mechanism of action and potential side effects of this compound. Furthermore, the exploration of the self-assembly behavior of 12-Hydroxydodecylphosphonic acid in different environments, such as in the presence of other molecules or under external stimuli, can lead to the design of new functional materials and surfaces with tailored properties. Finally, the investigation of the environmental fate and toxicity of 12-Hydroxydodecylphosphonic acid can provide valuable information for its safe use and disposal.
合成方法
The synthesis of 12-Hydroxydodecylphosphonic acid involves the reaction between dodecylphosphonic acid and hydrogen peroxide in the presence of a catalyst, such as sulfuric acid or sodium tungstate. The reaction proceeds via a free radical mechanism, where the hydrogen peroxide acts as a source of hydroxyl radicals that attack the alkyl chain of the dodecylphosphonic acid, leading to the formation of the hydroxylated product. The reaction can be carried out under mild conditions and yields a high purity product with good reproducibility.
科学研究应用
Due to its amphiphilic nature, 12-Hydroxydodecylphosphonic acid has been extensively studied for its ability to self-assemble into various structures, such as micelles, vesicles, and monolayers, which have potential applications in drug delivery, biosensing, and surface modification. The self-assembly behavior of 12-Hydroxydodecylphosphonic acid can be controlled by adjusting the pH, temperature, and concentration of the solution, as well as by adding other molecules, such as surfactants or polymers. Moreover, 12-Hydroxydodecylphosphonic acid has been used as a surfactant for the synthesis of metal nanoparticles, such as gold and silver, which have unique optical and catalytic properties. In addition, 12-Hydroxydodecylphosphonic acid has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
198065-36-0 |
|---|---|
产品名称 |
12-Hydroxydodecylphosphonic acid |
分子式 |
C12H27O4P |
分子量 |
266.31 g/mol |
IUPAC 名称 |
12-hydroxydodecylphosphonic acid |
InChI |
InChI=1S/C12H27O4P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h13H,1-12H2,(H2,14,15,16) |
InChI 键 |
OIFPHUVHBWTGMG-UHFFFAOYSA-N |
SMILES |
C(CCCCCCP(=O)(O)O)CCCCCO |
规范 SMILES |
C(CCCCCCP(=O)(O)O)CCCCCO |
同义词 |
12-HYDROXYDODECYLPHOSPHONIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)
